molecular formula C12H15NO2 B1288076 2-(Morpholinomethyl)benzaldehyde CAS No. 736991-21-2

2-(Morpholinomethyl)benzaldehyde

Cat. No.: B1288076
CAS No.: 736991-21-2
M. Wt: 205.25 g/mol
InChI Key: YPZNTOVVELIJGI-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)benzaldehyde is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of a benzaldehyde group substituted with a morpholinomethyl group. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

2-(Morpholinomethyl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with superoxide dismutases and glutathione reductase, disrupting cellular antioxidation processes . These interactions can lead to the destabilization of cellular redox homeostasis, making this compound a potent chemosensitizing agent in antifungal treatments.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. Specifically, it has been shown to affect the oxidative stress-response pathway in yeast and fungal cells, leading to increased sensitivity to oxidative stress . This disruption can result in altered cellular metabolism and reduced cell viability, making it a valuable tool in studying cellular responses to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes, inhibiting or activating their function. For example, its interaction with superoxide dismutases and glutathione reductase leads to enzyme inhibition, resulting in increased oxidative stress within the cell . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage . Its stability in various experimental conditions ensures consistent results, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, it can effectively modulate oxidative stress responses without causing significant toxicity. At higher dosages, it may induce adverse effects such as tissue damage and inflammation . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and redox homeostasis. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and affect the levels of key metabolites, highlighting its role in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, ensuring its effective action in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on oxidative stress responses . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)benzaldehyde typically involves the reaction of benzaldehyde with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzaldehyde, morpholine, and formaldehyde are reacted together under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholinomethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(Morpholinomethyl)acrylonitrile
  • 2-(Morpholinomethyl)benzoic acid
  • 2-(Morpholinomethyl)benzyl alcohol

Comparison: 2-(Morpholinomethyl)benzaldehyde is unique due to its aldehyde functional group, which allows it to undergo a wide range of chemical reactions. Compared to its analogs, such as 2-(Morpholinomethyl)acrylonitrile and 2-(Morpholinomethyl)benzoic acid, it offers greater versatility in synthetic applications. Its morpholine moiety also enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZNTOVVELIJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594580
Record name 2-[(Morpholin-4-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736991-21-2
Record name 2-[(Morpholin-4-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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